
Ethyl 3-formyl-4-oxo-4H-1-benzopyran-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-formyl-4-oxo-4H-1-benzopyran-6-carboxylate is a benzopyran derivative, a bicyclic heterocyclic molecule composed of a benzene ring fused to a heterocyclic pyran ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-formyl-4-oxo-4H-1-benzopyran-6-carboxylate typically involves the Vilsmeier-Haack formylation of appropriate o-hydroxyacetophenones . This method, however, often results in low yields (20-30%) due to the complexity of the reaction . Another approach involves the condensation of aldehydes with various reagents under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-formyl-4-oxo-4H-1-benzopyran-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or hydrazines.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives .
Applications De Recherche Scientifique
Ethyl 3-formyl-4-oxo-4H-1-benzopyran-6-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Ethyl 3-formyl-4-oxo-4H-1-benzopyran-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Formylchromone: A closely related compound with similar structural features and chemical properties.
6-Ethyl-3-formylchromone: Another benzopyran derivative with comparable applications.
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Known for its potent inhibitory effects on specific enzymes.
Uniqueness
Ethyl 3-formyl-4-oxo-4H-1-benzopyran-6-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
50743-38-9 |
|---|---|
Formule moléculaire |
C13H10O5 |
Poids moléculaire |
246.21 g/mol |
Nom IUPAC |
ethyl 3-formyl-4-oxochromene-6-carboxylate |
InChI |
InChI=1S/C13H10O5/c1-2-17-13(16)8-3-4-11-10(5-8)12(15)9(6-14)7-18-11/h3-7H,2H2,1H3 |
Clé InChI |
REKYYRFGKDYSMO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(C=C1)OC=C(C2=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


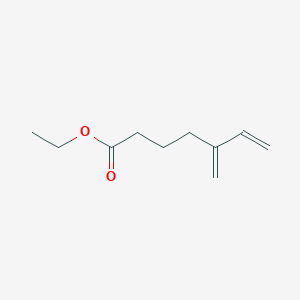
![1H-imidazo[4,5-f][2,1,3]benzoxadiazole](/img/structure/B14665902.png)
![1-[2-(Acetyloxy)cyclopentyl]ethyl acetate](/img/structure/B14665904.png)
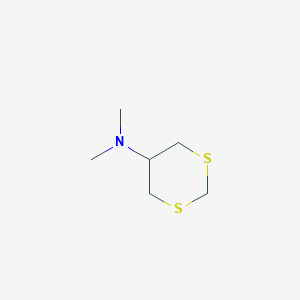

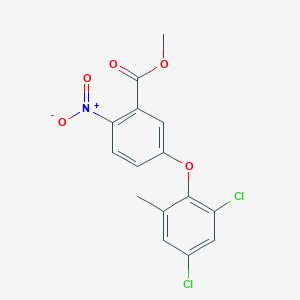

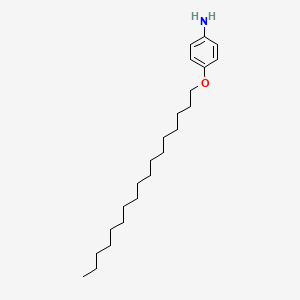
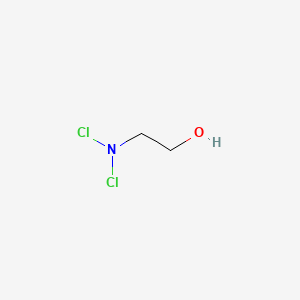

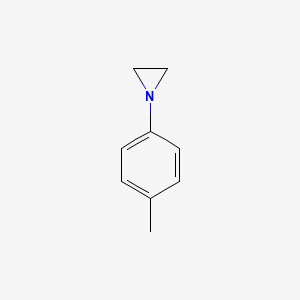

![Bicyclo[3.2.0]heptan-2-one, 5-methyl-](/img/structure/B14665980.png)

